molecular formula C15H13N B3187477 Anthracen-2-ylmethanamine CAS No. 15398-90-0

Anthracen-2-ylmethanamine

Cat. No.: B3187477
CAS No.: 15398-90-0
M. Wt: 207.27 g/mol
InChI Key: LQGQGDKBPIBLBB-UHFFFAOYSA-N
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Description

Anthracen-2-ylmethanamine is an organic compound with the molecular formula C15H13N It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, where an amine group is attached to the second carbon of the anthracene ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of Anthracen-2-ylmethanamine are not fully understood. It is known that anthracene and its derivatives can interact with various biomolecules. For instance, anthracene has been shown to cause oxidative stress effects and genetic toxicity at both the molecular and cellular levels

Cellular Effects

Anthracene, a related compound, has been shown to induce oxidative stress in cells . This suggests that this compound could potentially have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies on anthracene derivatives have shown that they can influence the intersystem crossing mechanism, affecting the yield of triplet states . This could potentially provide insights into the molecular mechanisms of this compound.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Studies on related compounds suggest that anthracene derivatives can exhibit changes over time in their effects, including stability and degradation .

Metabolic Pathways

Anthracene, a related compound, has been found to be involved in various metabolic pathways

Transport and Distribution

Studies on anthracene derivatives suggest that they can influence charge transport properties .

Subcellular Localization

Understanding the subcellular localization of a compound can provide valuable insights into its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracen-2-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of anthracen-2-ylmethanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The resulting anthracen-2-ylmethanol is then subjected to amination using reagents like ammonia or primary amines under appropriate conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and amination under controlled temperature and pressure conditions to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Anthracen-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Alkyl halides, acyl chlorides, base catalysts

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Anthracen-2-ylmethanamine is unique due to the position of the amine group, which significantly influences its chemical reactivity and photophysical properties. This positional isomerism allows for distinct interactions with other molecules and makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

anthracen-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9H,10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGQGDKBPIBLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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